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Compound of Interest

Compound Name: 2-Methyl-2-propyl-1,3-propanediol

Cat. No.: B018018 Get Quote

Introduction

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Methyl-2-propyl-1,3-propanediol (CAS No: 78-26-2). The information presented herein is

intended for researchers, scientists, and professionals in the field of drug development and

chemical analysis. This document includes tabulated summaries of Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with

detailed experimental protocols for acquiring such spectra. A logical workflow for spectroscopic

analysis is also visualized.

Spectroscopic Data
The following sections present the key spectroscopic data for 2-Methyl-2-propyl-1,3-
propanediol in a structured tabular format for ease of reference and comparison.

¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for 2-Methyl-2-propyl-1,3-propanediol

Chemical Shift
(ppm)

Multiplicity Integration Assignment

Data not available Data not available Data not available Data not available
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No specific chemical shift values, multiplicities, or integration data were available in the

searched resources.

¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for 2-Methyl-2-propyl-1,3-propanediol

Chemical Shift (ppm) Assignment

Data not available Data not available

No specific chemical shift values were available in the searched resources.

Infrared (IR) Spectroscopy Data
Table 3: IR Spectroscopic Data for 2-Methyl-2-propyl-1,3-propanediol

Wavenumber (cm⁻¹) Intensity Assignment

Data not available Data not available Data not available

No specific peak list with corresponding intensities and assignments was available in the

searched resources. General characteristics for diols suggest a broad O-H stretching band

around 3300-3400 cm⁻¹ and C-O stretching bands in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS) Data
The mass spectrum of 2-Methyl-2-propyl-1,3-propanediol is characterized by several key

fragments.[1]

Table 4: Mass Spectrometry Data for 2-Methyl-2-propyl-1,3-propanediol
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m/z Relative Intensity Assignment

84 Top Peak
[M - CH₂OH - H₂O]⁺ or [M -

C₂H₅O]⁺

56 2nd Highest [C₄H₈]⁺

55 3rd Highest [C₄H₇]⁺

Note: The assignments are proposed based on common fragmentation patterns of alcohols

and diols and the specific m/z values provided by PubChem.[1] A detailed analysis of the full

mass spectrum is required for definitive assignments.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a diol

like 2-Methyl-2-propyl-1,3-propanediol. Specific parameters may need to be optimized based

on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 2-Methyl-2-propyl-1,3-propanediol (typically 5-25 mg) is

dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. A

small amount of a reference standard, such as tetramethylsilane (TMS), is added for

chemical shift calibration.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer

(e.g., 300, 400, or 500 MHz). Standard acquisition parameters include a 30-degree pulse

angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to

achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. Due to the

low natural abundance of ¹³C, a larger number of scans (typically 128 or more) and a longer

relaxation delay (2-5 seconds) are generally required. Proton decoupling is employed to

simplify the spectrum and improve sensitivity.

Infrared (IR) Spectroscopy
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Sample Preparation: For a solid sample like 2-Methyl-2-propyl-1,3-propanediol, the

Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid

is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding

a small amount of the sample with dry potassium bromide and pressing the mixture into a

thin, transparent disk.[1]

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first

collected. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. The final

spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas

Chromatography (GC) system for separation from any impurities. For GC-MS, the sample is

first vaporized in the heated injection port of the GC.

Ionization: In the mass spectrometer, the gaseous molecules are ionized, typically using

Electron Ionization (EI). In EI, the sample molecules are bombarded with a high-energy

electron beam (commonly 70 eV), causing them to lose an electron and form a positively

charged molecular ion (M⁺).

Fragmentation and Mass Analysis: The high energy of EI also causes the molecular ion to

fragment into smaller, characteristic charged ions. These ions are then accelerated and

separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a

quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound, from sample preparation to data interpretation.
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Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 2-Methyl-2-propylpropane-1,3-diol | C7H16O2 | CID 66220 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methyl-2-propyl-1,3-
propanediol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b018018#spectroscopic-data-nmr-ir-ms-for-2-methyl-
2-propyl-1-3-propanediol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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